1,8-DIAMINOOCTANE DIHCL
Overview
Description
1,8-Diaminooctane dihydrochloride, also known as octamethylenediamine, is an organic compound with the chemical formula C₈H₂₀N₂·2HCl . It consists of two amino groups separated by an eight-carbon methylene chain. This compound is commonly used as a crosslinker or spacer in the synthesis of various molecular cages, macrocycles, and microporous materials .
Synthesis Analysis
The industrial production of 1,8-diaminooctane involves the catalytic hydrogenation of suberonitrile at temperatures of 150 to 180°C and a pressure of 50 to 180 bar in the presence of ammonia over heterogeneous cobalt unsupported catalysts. The reaction occurs in the liquid phase and can be carried out continuously or batchwise .
Molecular Structure Analysis
Physical and Chemical Properties Analysis
Scientific Research Applications
CO2 Capture
1,8-Diaminooctane dihydrochloride has been explored for its application in CO2 capture. A study by Gholidoost, Farsi, and Setoodeh (2022) demonstrated the effectiveness of 1,8-diaminooctane promoted MEA and MDEA solvents in capturing CO2. The study highlighted the compound's ability to enhance the rate and CO2 loading of base solutions, indicating its potential for use in environmental sustainability efforts (Gholidoost, Farsi, & Setoodeh, 2022).
Antitumor Activity
In the field of medical research, 1,8-diaminooctane dihydrochloride has shown promise as an antitumor agent. Edwards et al. (1990) synthesized a series of tetraamines derived from 1,8-diaminooctane and found these compounds to exhibit significant antitumor activity in mouse models. This discovery opens avenues for developing new cancer therapies (Edwards et al., 1990).
Nanoparticle Array Formation
1,8-Diaminooctane dihydrochloride plays a critical role in the formation of uniform arrays of gold nanoparticles. Li and Lee (2010) investigated how this compound, when used as a bridging linker, can induce a uniform two-dimensional array of large gold nanoparticles, which has implications for nanotechnology and materials science (Li & Lee, 2010).
Clathrate Formation
In the study of clathrate structures, 1,8-diaminooctane dihydrochloride has been used to facilitate the inclusion of bulky guest molecules. Kasap and Özbay (1997) reported on the infrared spectra of compounds where 1,8-diaminooctane molecules in the host permitted the inclusion of various aromatic guest molecules, contributing to the understanding of clathrate chemistry (Kasap & Özbay, 1997).
Vibrational and Quantum Chemical Investigations
1,8-Diaminooctane dihydrochloride has also been studied for its vibrational and structural properties using quantum chemical calculations. Özbay and Gözütok (2019) explored the molecular parameters, vibrational properties, and electronic properties of this compound, providing valuable insights for further chemical research (Özbay & Gözütok, 2019).
Corrosion Inhibition
In the field of materials science, 1,8-diaminooctane dihydrochloride has been utilized as a corrosion inhibitor. Al-sabagh et al. (2013) conducted a study on the efficiency of this compound in inhibiting corrosion in acidic media, finding it effective in protecting carbon steel. This research is crucial for industrial applications, especially in harsh chemical environments (Al-sabagh et al., 2013).
Composite Material Development
The compound has been used in the synthesis of graphene/epoxy resin composites for corrosion protection, as demonstrated by Wu et al. (2018). Their research highlighted the potential of 1,8-diaminooctane dihydrochloride in enhancing the properties of composite materials, offering significant benefits for protective coatings and material engineering (Wu, Song, Wang, & Zhao, 2018).
Properties
IUPAC Name |
octane-1,8-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2.2ClH/c9-7-5-3-1-2-4-6-8-10;;/h1-10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLWZOGXFQNIMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCN)CCCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00884408 | |
Record name | 1,8-Octanediamine, hydrochloride (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00884408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7613-16-3 | |
Record name | 1,8-Octanediamine, hydrochloride (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,8-Octanediamine, hydrochloride (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00884408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octamethylenediammonium dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.657 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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